molecular formula C15H18BF3O2 B2589202 4-Trifluoromethyl-1-phenylvinylboronic acid pinacol ester CAS No. 1361046-91-4

4-Trifluoromethyl-1-phenylvinylboronic acid pinacol ester

Cat. No.: B2589202
CAS No.: 1361046-91-4
M. Wt: 298.11
InChI Key: NGEPDYSRKLLXMJ-UHFFFAOYSA-N
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Description

4-Trifluoromethyl-1-phenylvinylboronic acid pinacol ester (CAS: 1361046-91-4, molecular formula: C₁₅H₁₇BF₃O₂) is a boronic acid derivative protected as a pinacol ester. Its structure features a vinyl group bridging a phenyl ring and a trifluoromethyl-substituted boron moiety (Figure 1). The pinacol ester group enhances stability and solubility in organic solvents, making it suitable for Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl and heteroaryl compounds . This compound is commercially available with a purity of ≥97% and is utilized in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[1-[4-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BF3O2/c1-10(16-20-13(2,3)14(4,5)21-16)11-6-8-12(9-7-11)15(17,18)19/h6-9H,1H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEPDYSRKLLXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of 4-trifluoromethyl-1-phenylvinylboronic acid pinacol ester is in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Key Studies:

  • A study demonstrated that boronic esters, including pinacol esters, can be effective coupling partners in Suzuki-Miyaura reactions, leading to high yields of aryl compounds .
  • The trifluoromethyl group significantly influences the reactivity and selectivity in these reactions, allowing for the synthesis of diverse arylated products .

Medicinal Chemistry

In medicinal chemistry, this compound has been utilized to synthesize various pharmaceutical agents. The ability to introduce trifluoromethyl groups into drug candidates can enhance their biological activity and pharmacokinetic properties.

Case Study:

  • The synthesis of kinase inhibitors has been reported using this compound as a key intermediate. This compound facilitated the introduction of critical functional groups necessary for biological activity .

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of advanced materials with specific electronic or optical properties.

Research Findings:

  • Investigations into polymeric materials incorporating boronic esters have shown improved mechanical and thermal properties due to the presence of trifluoromethyl groups .

Reactivity Comparison

Compound TypeReaction TypeYield (%)Reference
Boronic AcidSuzuki-Miyaura85
Pinacol Boronic EsterCross-Coupling90
Trifluoromethyl EsterMedicinal Synthesis75

Applications in Drug Development

Drug CandidateTargetMethodologyReference
ABT-869Kinase InhibitorLate-stage coupling with boronic ester
CrizotinibALK InhibitorSuzuki-Miyaura coupling

Mechanism of Action

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs include:

Compound Name CAS Number Key Substituents Reactivity Notes Applications References
4-Trifluoromethyl-1-phenylvinylboronic acid pinacol ester 1361046-91-4 Vinyl linker, trifluoromethyl, phenyl High reactivity in cross-couplings due to electron-withdrawing CF₃ and conjugated vinyl group Materials science, drug intermediates
E-2-(3-Trifluoromethylphenyl)vinylboronic acid pinacol ester 1073354-88-7 Vinyl linker, CF₃ at meta position Similar reactivity; meta-substitution may alter steric effects Organic electronics, polymer synthesis
4-Trifluoromethylphenylboronic acid pinacol ester N/A Direct CF₃-phenyl bond (no vinyl) Lower conjugation; reduced cross-coupling efficiency Agrochemical intermediates
3-(Trifluoromethyl)-4-cyanophenylboronic acid pinacol ester N/A Cyano and CF₃ on phenyl ring Enhanced electron deficiency; specialized for electron-poor substrates MOF synthesis, catalysts
4-Fluoro-2-[(4-methylpiperazinyl)methyl]phenylboronic acid pinacol ester 2096340-29-1 Fluorine and piperazinyl groups Polar substituents improve aqueous solubility; used in bioactive molecules Pharmaceutical research

Electronic Effects : The trifluoromethyl group is strongly electron-withdrawing, activating the boron center for transmetalation in Suzuki reactions. The vinyl group enhances conjugation, stabilizing transition states during coupling .

Solubility and Stability

  • Solubility : Pinacol esters generally exhibit superior solubility in chloroform, ketones, and ethers compared to free boronic acids. For example, phenylboronic acid pinacol ester dissolves readily in chloroform (up to 0.5 M), while the parent acid is sparingly soluble .
  • Stability : The pinacol ester group protects against protodeboronation, particularly under basic conditions. Deprotection (e.g., via oxidative methods) yields reactive boronic acids, as seen in the conversion of compound 32 to 33 in PBP1b inhibition studies .

Reactivity in Cross-Coupling Reactions

  • Target Compound : Demonstrates high efficiency in Suzuki couplings due to the vinyl group’s conjugation and CF₃ activation. Used in synthesizing conjugated polymers for organic electronics (e.g., fluorene-based materials) .
  • Analog Comparisons: The E-2-(3-Trifluoromethylphenyl)vinyl analog shows comparable reactivity but may require tailored catalysts for meta-substituted products . 4-Trifluoromethylphenyl derivatives lack the vinyl group, leading to slower coupling kinetics . Cyanophenyl variants (e.g., CAS 2121514-17-6) are niche reagents for electron-deficient aryl halides .

Biological Activity

4-Trifluoromethyl-1-phenylvinylboronic acid pinacol ester is a specialized organoboron compound with significant implications in medicinal chemistry and synthetic organic chemistry. Its unique structural features, particularly the trifluoromethyl group, influence its reactivity and biological activity. This article explores the biological activity of this compound, including its antimicrobial properties, potential applications in drug discovery, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H20BF3O3C_{15}H_{20}BF_3O_3. The presence of the trifluoromethyl group enhances the acidity of the boronic acid moiety, which can influence its interaction with biological targets.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of various boronic acids, including those with trifluoromethyl substitutions. For instance, a study on (trifluoromethoxy)phenylboronic acids demonstrated their effectiveness against Escherichia coli and Bacillus cereus, suggesting that similar compounds may exhibit comparable activity due to structural similarities .

Table 1: Antimicrobial Activity of Boronic Acids

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
4-Trifluoromethoxyphenylboronic acidB. cereusTBD

The mechanism by which boronic acids exert their antimicrobial effects often involves the inhibition of bacterial enzymes. Specifically, boron-containing compounds can disrupt enzyme activity by forming stable complexes with hydroxyl groups in the active sites of target proteins. This interaction can inhibit critical metabolic pathways in bacteria.

Applications in Drug Discovery

The unique properties of this compound make it a valuable candidate in drug discovery. Its ability to act as a boronate ester allows for selective reactions in synthetic pathways, particularly in the formation of complex organic molecules.

Case Study: Synthesis of Bioactive Compounds

A recent study highlighted the use of boronic acid pinacol esters in asymmetric transfer hydrogenation reactions, showcasing their utility in synthesizing bioactive compounds with high enantioselectivity . This method illustrates how this compound can be utilized to develop new pharmaceuticals with improved efficacy.

Q & A

Q. What are the optimal synthetic routes for preparing 4-trifluoromethyl-1-phenylvinylboronic acid pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura coupling or sequential halogenation-borylation. Key steps include:

  • Halogenation : Introduction of a trifluoromethyl group via electrophilic substitution or metal-catalyzed cross-coupling.
  • Borylation : Reaction with pinacol borane in the presence of palladium catalysts (e.g., Pd(dppf)Cl₂) under inert conditions .
  • Purification : Column chromatography or recrystallization in non-polar solvents to isolate the boronic ester.

Example reaction conditions from literature:

CatalystBaseSolventTemp. (°C)YieldReference
Pd(dppf)Cl₂K₃PO₄THF/H₂O8594%
Pd(OAc)₂Na₂CO₃Dioxane11069.8%

Q. How should this compound be characterized to confirm structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify vinyl and trifluoromethyl groups. ¹¹B NMR confirms boronic ester formation (δ ~30 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
  • Elemental Analysis : Carbon, hydrogen, and boron content to assess purity.

Q. What are the critical storage and handling protocols?

  • Storage : Under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of the boronic ester .
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. Avoid prolonged exposure to light due to potential vinyl group isomerization.

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethyl group:

  • Enhances Electrophilicity : Accelerates transmetallation in Suzuki-Miyaura couplings.
  • Stabilizes Transition States : Reduces side reactions like proto-deboronation .
  • Steric Effects : May hinder coupling with bulky substrates, requiring optimized ligands (e.g., XPhos instead of PPh₃) .

Q. How can contradictory yields in literature methods be resolved?

Discrepancies arise from:

  • Catalyst Loading : Higher Pd(OAc)₂ (5 mol%) improves yields in sterically hindered systems .
  • Base Selection : K₃PO₄ outperforms Na₂CO₃ in THF/water mixtures due to better solubility .
  • Temperature Control : Prolonged heating (>12 hrs) at 85°C mitigates incomplete coupling .

Q. What are its applications in designing covalent organic frameworks (COFs)?

The vinylboronic ester moiety enables:

  • Dynamic Covalent Chemistry : Reversible bond formation for self-healing COFs.
  • Electron-Deficient Linkers : Enhances charge transport in photoconductive materials (e.g., COF-5 analogs) .
    Example: Condensation with triol monomers yields porous frameworks with surface areas >1,500 m²/g .

Q. What strategies improve stability in aqueous reaction conditions?

  • Ligand Design : Bulky ligands (e.g., SPhos) reduce hydrolysis .
  • Buffered Systems : Use pH 7–9 buffers to balance boronic ester stability and catalyst activity.
  • Co-solvents : Add 10% MeCN to H₂O to minimize decomposition .

Methodological Insights

Q. How to troubleshoot low yields in Suzuki-Miyaura couplings?

  • Step 1 : Verify boronic ester purity via ¹¹B NMR.
  • Step 2 : Screen ligands (e.g., XPhos, DavePhos) for steric matching with substrates.
  • Step 3 : Optimize base (K₃PO₄ for polar substrates; Cs₂CO₃ for non-polar systems) .

Q. Can computational methods predict its reactivity?

Yes. Density Functional Theory (DFT) calculations assess:

  • Boron Oxidation State : Confirms electrophilicity at the boron center.
  • Transition State Barriers : Predicts coupling efficiency with aryl halides .

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